Sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate
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Overview
Description
Sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely present in biologically active molecules and pharmaceutical drug candidates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate can be achieved through several synthetic routes. One common method involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones . This reaction proceeds under mild conditions, typically at room temperature, and yields the desired product in moderate to high yields. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like copper(II) acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and yield, often utilizing automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification techniques is crucial to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
Sodium 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals as a precursor to various drugs.
Pyrrolidine-2,5-diones: Exhibits potent biological activities, including anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other pyrrolidine derivatives.
Properties
IUPAC Name |
sodium;1-(3-aminobenzoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.Na/c13-9-4-1-3-8(7-9)11(15)14-6-2-5-10(14)12(16)17;/h1,3-4,7,10H,2,5-6,13H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJUOHURUMVSP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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